7-Fluoro-1-methyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of N-acylindole using reagents like trifluoromethyl hypofluorite (CF3OF) or Selectfluor. For instance, the reaction of 1-formyl-2-methylindole with trifluoromethyl hypofluorite can yield 2-methyl-3-fluoroindole .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Addition: The presence of the fluorine atom can influence nucleophilic addition reactions.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
7-Fluoro-1-methyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Wirkmechanismus
The mechanism of action of 7-Fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors, influencing biological activities. For example, fluorinated indole derivatives have shown inhibitory activity against influenza A virus and other pathogens by targeting viral enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
7-Fluoroindole: A closely related compound with similar fluorination but without the methyl group.
1-Methylindole: Lacks the fluorine atom but has the methyl group at the 1st position.
5-Fluoro-1-methyl-1H-indole: Another fluorinated indole derivative with the fluorine atom at the 5th position.
Uniqueness: 7-Fluoro-1-methyl-1H-indole stands out due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This unique combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8FN |
---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
7-fluoro-1-methylindole |
InChI |
InChI=1S/C9H8FN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 |
InChI-Schlüssel |
VAAIRJKWBIYNSN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.